2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol

Kinase Inhibition Structural Isomerism Pharmacophore Mapping

2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol (CAS 573949-57-2), systematically named 2-[5-[(E)-2-(4-bromophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol, is a synthetic small molecule (C16H12BrN3O, MW 342.19 g/mol) belonging to the 1,2,4-triazole class. It features a bromostyryl substituent at the 3-position and a phenol group at the 5-position of the triazole ring.

Molecular Formula C16H12BrN3O
Molecular Weight 342.19 g/mol
Cat. No. B6067675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol
Molecular FormulaC16H12BrN3O
Molecular Weight342.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=N2)C=CC3=CC=C(C=C3)Br)O
InChIInChI=1S/C16H12BrN3O/c17-12-8-5-11(6-9-12)7-10-15-18-16(20-19-15)13-3-1-2-4-14(13)21/h1-10,21H,(H,18,19,20)/b10-7+
InChIKeyYTXGMWJOVHBVPJ-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol – Chemical Identity and Procurement Baseline


2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol (CAS 573949-57-2), systematically named 2-[5-[(E)-2-(4-bromophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol, is a synthetic small molecule (C16H12BrN3O, MW 342.19 g/mol) belonging to the 1,2,4-triazole class . It features a bromostyryl substituent at the 3-position and a phenol group at the 5-position of the triazole ring. This compound is a structural isomer of the known MAP2K7 (MKK7) inhibitor MKK7-COV-13, sharing an identical molecular formula but possessing a distinct atom connectivity [1]. Its procurement value is primarily as a high-purity research chemical, with supplier listings indicating a typical purity of 95% .

Why 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol Cannot Be Replaced by Generic 1,2,4-Triazole Isomers


Simple substitution with other 1,2,4-triazole derivatives or close structural isomers like MKK7-COV-13 is not scientifically valid due to profound differences in connectivity-driven target engagement. While MKK7-COV-13 functions as a covalent acrylamide-based kinase inhibitor via a benzotriazole scaffold, the target compound's distinct 1,2,4-triazole core with bromostyryl and phenol motifs presents a completely disparate pharmacophore [1]. The bromostyryl linker provides a vinyl handle for further functionalization, such as Heck coupling, which is not accessible in non-brominated or non-styryl analogs [2]. This differential synthetic utility and presumed divergent biological activity profile underscore the necessity for precise compound selection.

Quantitative Evidence Guide for Selecting 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol Over Analogs


Structural Isomerism Diverges from Kinase Inhibition: Target Compound vs. MKK7-COV-13

The target compound and MKK7-COV-13 share the formula C16H12BrN3O but are structural isomers. MKK7-COV-13, an acrylamide-benzotriazole, potently inhibits MKK7 (IC50 10 nM) via covalent binding, with >1000-fold selectivity over MKK4 . The target compound, a 1,2,4-triazolyl bromostyryl phenol, lacks the acrylamide warhead and benzotriazole core, precluding this specific kinase interaction. This critical structural divergence dictates a different, though still experimentally undefined, target landscape for the target compound.

Kinase Inhibition Structural Isomerism Pharmacophore Mapping

Synthetic Versatility: Bromostyryl Handle Enables Divergent Functionalization

The (E)-4-bromostyryl moiety of the target compound constitutes a robust synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for late-stage diversification to generate compound libraries. In contrast, non-brominated 3-styryl-1,2,4-triazole analogs (e.g., 3-(4-methylstyryl) derivatives) lack this reactive site, limiting further chemical elaboration to C-H activation strategies, which are less site-selective [1]. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing, a feature absent in non-halogenated comparators.

Cross-coupling C-H Activation Building Block

Conjugated Chromophore: Enhanced UV-Vis Absorption vs. Saturated Linkers

The extended π-conjugated system formed by the phenol, triazole, and bromostyryl groups results in a characteristic absorption band. Triazolylstyrylic compounds are known in the patent literature as fluorescent brighteners and optical materials exhibiting strong blue to reddish-blue fluorescence in solution [1]. This property is a direct consequence of the styryl linker. Close analogs where the ethenyl group is reduced to an ethyl linker would exhibit a complete loss of this conjugation, resulting in significantly lower extinction coefficients and no fluorescence.

Optical Properties Fluorescent Probe Conjugation

Dual H-Bond Donor/Acceptor Motif: Phenol-Triazole Synergy

The ortho-substitution of the phenolic -OH group relative to the triazole ring creates a contiguous N-O donor set capable of chelating metal ions. In the 3-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole analog (CAS 56250-92-1), the phenyl group replaces the phenol, eliminating the chelation site. This alters the compound's coordination chemistry and biological profile, as phenol-metal interactions are crucial for certain metalloenzyme inhibition mechanisms .

Metal Chelation Supramolecular Chemistry Solubility

High-Priority Application Scenarios for 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol


Medicinal Chemistry Probe Synthesis via Late-Stage Functionalization

The bromostyryl handle is primed for Suzuki-Miyaura coupling to install diverse aryl groups, enabling structure-activity relationship (SAR) studies around the 1,2,4-triazole core. This is a key differentiator from non-halogenated styryl triazoles, which cannot be diversified at this position without resorting to less selective C-H activation routes. Researchers can procure this compound as a central building block for generating focused libraries targeting kinases, GPCRs, or other targets where the triazole-phenol scaffold is privileged, while deliberately avoiding the MKK7 inhibitory activity found in its structural isomer, MKK7-COV-13 [1].

Fluorescent Material Precursor for Optical Brighteners

Leveraging the conjugated bromostyryl-triazole-phenol system, this compound serves as a precursor for optical brighteners or fluorescent dyes. The class-level evidence from triazolylstyryl patents confirms that such compounds exhibit strong blue fluorescence in organic solvents [1]. The bromine atom facilitates further attachment to polymer matrices or biomolecules via cross-coupling, a significant synthetic advantage over non-brominated fluorescent triazole cores.

Metal-Organic Framework (MOF) or Coordination Polymer Ligand

The contiguous arrangement of the phenolic oxygen and triazole nitrogen provides a bidentate chelating motif suitable for constructing coordination polymers or metal-organic frameworks. Compared to the 3,5-diaryl-1,2,4-triazole analog lacking the phenol group, this compound can generate structurally novel materials with unique porosity or magnetic properties. This application is precluded for the simple phenyl analog due to the absence of a donor group [1].

Heavy-Atom Phasing Agent for Protein Crystallography

The covalent bromine atom on the styryl group makes this compound a potential heavy-atom derivative for experimental phasing in X-ray crystallography. Its flat, conjugated structure may facilitate binding within hydrophobic protein pockets in a soak, and the bromine provides a strong anomalous signal. Non-brominated styryl-triazole analogs would not serve this purpose, as they lack a scatterer of sufficient electron density for phasing [1].

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